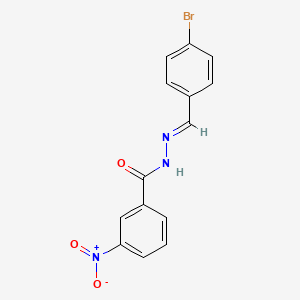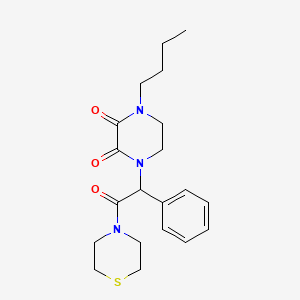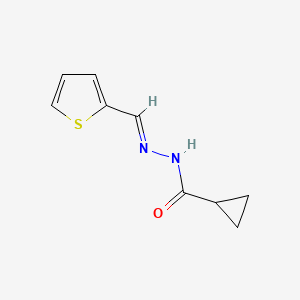
N'-(4-bromobenzylidene)-3-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-bromobenzylidene)-3-nitrobenzohydrazide is a chemical compound belonging to the class of hydrazones, which are known for their diverse chemical and biological activities. Hydrazones are formed by the reaction of hydrazides with aldehydes or ketones.
Synthesis Analysis
The synthesis of this compound and related compounds typically involves condensation reactions. For instance, the synthesis of similar compounds has been achieved by reacting aldehydes with hydrazides in suitable solvents (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction. They often exhibit an E configuration about the C=N bond and the crystal structures are stabilized by hydrogen bonds and π···π interactions (Cao & Wang, 2009).
Chemical Reactions and Properties
Hydrazones, including this compound, participate in various chemical reactions owing to their reactive functional groups. They are known for their ability to form complexes with metals and exhibit significant urease inhibitory activities (Sheng et al., 2015).
Wissenschaftliche Forschungsanwendungen
Polymer and Materials Science
Polymers featuring photolabile groups, such as the o-nitrobenzyl group, are intensely researched for their ability to alter polymer properties via irradiation. This includes the use of o-nitrobenzyl-based cross-linkers for photodegradable hydrogels and side chain functionalization in copolymers, which has implications for thin film patterning and the creation of photocleavable bioconjugates. The exploration of these chemical groups in polymer chemistry signifies the potential for innovative material designs and applications (Zhao et al., 2012).
Analytical Chemistry
In the realm of analytical chemistry, derivatization techniques employing nitrobenzene moieties have improved the detection responses of estrogens in liquid chromatography–mass spectrometry analyses. The introduction of a nitrobenzene moiety, through reagents like 4-nitrobenzenesulfonyl chloride, has enabled the rapid and quantitative reaction with estrogens, significantly enhancing detection sensitivity. This method facilitates the reproducible and accurate quantification of biological fluids, which is crucial for diagnosing conditions related to fetoplacental function (Higashi et al., 2006).
Sensor Development
The development of sensors for detecting heavy metals like mercury (Hg2+) has been advanced through the synthesis of novel derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH). These derivatives have been used to modify glassy carbon electrodes, creating sensitive and selective sensors for Hg2+. The enhanced chemical performance, including sensitivity and reproducibility, highlights the utility of these compounds in environmental monitoring and safety assessments (Hussain et al., 2017).
Pharmaceutical Applications
In pharmaceutical research, the synthesis and biological evaluation of 4-thiazolidinone derivatives, including compounds related to N'-(4-bromobenzylidene)-3-nitrobenzohydrazide, have been explored for their antitubercular and antimicrobial properties. These studies are critical for developing new therapeutic agents against resistant strains of bacteria and tuberculosis (Samadhiya et al., 2014).
Antimicrobial Evaluation
The antimicrobial activity of 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides has been assessed, indicating that certain substituents enhance activity. QSAR studies on these compounds have underscored the significance of topological parameters in predicting antimicrobial effectiveness, which is valuable for designing new antimicrobials (Kumar et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-6-4-10(5-7-12)9-16-17-14(19)11-2-1-3-13(8-11)18(20)21/h1-9H,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHUVWUPENXLCC-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)
![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)


![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)
![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)
![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)

![methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5550726.png)
![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)